molecular formula C9H15NO5 B14032415 Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate

Cat. No.: B14032415
M. Wt: 217.22 g/mol
InChI Key: BGPFIQTVGUVWQV-ZCFIWIBFSA-N
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Description

Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected amino acid ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using TFA in dichloromethane.

    Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • Methyl ®-2-((tert-butoxycarbonyl)amino)-3-aminopropanoate
  • Methyl ®-2-((tert-butoxycarbonyl)amino)-3-methylpropanoate

Uniqueness

Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate is unique due to the presence of the oxo group, which imparts distinct reactivity compared to its analogs. This compound’s specific structure allows for selective reactions and applications in synthetic organic chemistry, making it a valuable intermediate in various research and industrial processes .

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h5-6H,1-4H3,(H,10,13)/t6-/m1/s1

InChI Key

BGPFIQTVGUVWQV-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C(=O)OC

Origin of Product

United States

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